4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-3-5-15(6-4-13)18(22)19-9-7-16-12-21-10-8-14(2)11-17(21)20-16/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKRSOCWYTLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core through cyclization reactions, followed by the introduction of the benzamide group via amide bond formation. Key steps may involve:
Cyclization: Formation of the imidazo[1,2-a]pyridine ring through condensation reactions involving appropriate precursors.
Functionalization: Introduction of the methyl group at the 4-position of the benzamide.
Amide Bond Formation: Coupling of the imidazo[1,2-a]pyridine derivative with a benzoyl chloride or benzamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Removal of oxygen functionalities or addition of hydrogen.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, exhibit significant antitumor properties. These compounds are being investigated for their ability to inhibit specific kinases associated with cancer progression. For instance, studies have shown that imidazo[1,2-a]pyridines can effectively inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .
Antiviral and Antifungal Properties
The compound has also been noted for its antiviral activity against herpesviruses. Imidazo[1,2-a]pyridine derivatives have demonstrated effectiveness as antifungal agents and may serve as promising candidates for treating various infections . This multifaceted activity highlights the potential of this compound in developing broad-spectrum therapeutics.
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) :
- Herpes Simplex Virus :
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to downstream effects, such as modulation of cellular signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features of Analogs
The following table summarizes structurally related compounds and their distinguishing attributes:
Analysis of Structural Modifications
Substituent Effects on Benzamide
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylbenzamide group is electron-donating, enhancing lipophilicity. In contrast, the 4-chloro analog () introduces an electron-withdrawing chlorine, which may alter binding affinity or metabolic stability.
Heterocycle Core Variations
- Pyridine vs. Pyrimidine : Replacing the pyridine core with pyrimidine () modifies electronic density and hydrogen-bonding capacity, which could influence target selectivity.
Linker and Functional Group Changes
Implications for Drug Design
- Lipophilicity : Methyl and ethyl groups (Target, ) favor blood-brain barrier penetration, whereas polar groups () may limit it.
- Target Selectivity : Pyrimidine cores () could target enzymes with specific nucleotide-binding pockets, while sulfonamides () may favor sulfotransferase interactions.
- Synthetic Feasibility : The prevalence of imidazo[1,2-a]pyridine derivatives in the evidence suggests robust synthetic protocols, possibly leveraging SHELX-based crystallography for structural validation ().
Biological Activity
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a chemical compound that belongs to the class of imidazopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines an imidazo[1,2-a]pyridine moiety with a benzamide group, which may confer unique biological properties.
Chemical Structure and Properties
The compound's IUPAC name is 4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide. The molecular formula is , and its InChI representation is:
The biological activity of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine structure is known for its ability to modulate various biological pathways. This compound may inhibit or activate specific proteins involved in cellular signaling pathways or enzyme activities, leading to potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have explored the anticancer potential of imidazopyridine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.15 | Tubulin polymerization inhibition |
| Compound B | HeLa (Cervical) | 0.21 | Cell cycle arrest in G2/M phase |
| Compound C | HepG2 (Liver) | 0.33 | Induction of apoptosis |
These findings suggest that derivatives of imidazopyridine can effectively target cancer cells by disrupting critical cellular processes such as tubulin polymerization and cell cycle progression .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of related compounds on neurodegenerative diseases. For example, derivatives designed based on molecular modeling have demonstrated significant protection against neurotoxicity in cellular models of Parkinson's disease by inhibiting c-Abl activation . This suggests that similar mechanisms may be applicable to 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide.
Case Studies
Recent research highlights the potential applications of this compound in therapeutic settings:
- Study on Anticancer Activity : A study evaluated the efficacy of various imidazopyridine derivatives against the NCI 60 cancer cell line panel. The results showed that certain derivatives exhibited submicromolar GI50 values against multiple cancer types, indicating strong anticancer activity .
- Neuroprotection Research : Another study focused on the design and synthesis of 4-methyl derivatives for c-Abl inhibition. These compounds displayed lower toxicity and higher bioavailability compared to existing treatments like nilotinib .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core followed by coupling with a benzamide derivative. Key steps include:
- Core synthesis : Condensation of 2-aminopyridine derivatives with α-bromo ketones under reflux in polar solvents (e.g., ethanol or DMF) .
- Benzamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDCI/HOBt) or nucleophilic substitution of acyl chlorides with amine intermediates .
- Optimization : Yield and purity are enhanced by controlling temperature (60–80°C), solvent polarity, and catalysts (e.g., Zn dust for reductive steps) . Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirms substituent positions and hydrogen bonding patterns. Aromatic protons in the imidazo[1,2-a]pyridine ring appear as distinct doublets (δ 7.2–8.5 ppm) .
- FT-IR : Validates amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- LC-MS : Determines molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- Elemental analysis : Validates C, H, N composition (±0.3% theoretical values) .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorescence-based or colorimetric substrates (e.g., ELISA) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent variations on biological activity?
- Methodological Answer :
- Substituent modifications : Introduce halogens (Br, F) at the benzamide para-position or methyl/methoxy groups on the imidazo[1,2-a]pyridine core to assess steric/electronic effects .
- Biological testing : Compare IC50 values across modified analogs in enzymatic/cellular assays .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or acetylcholine esterase (AChE) .
Q. What strategies are employed in X-ray crystallography to resolve challenges in determining its three-dimensional structure?
- Methodological Answer :
- Crystal growth : Use vapor diffusion (hanging-drop method) with solvents like DMSO/water mixtures .
- Data collection : High-resolution (≤1.0 Å) synchrotron radiation improves accuracy for small-molecule structures .
- Refinement : SHELXL software refines anisotropic displacement parameters and resolves twinning via HKLF5 format .
Q. What in vivo models are appropriate for assessing the pharmacokinetics and toxicity profile of this compound?
- Methodological Answer :
- Pharmacokinetics : Administer orally to rodents (e.g., Sprague-Dawley rats) and measure plasma concentration via LC-MS/MS at intervals (0–24 hrs) .
- Toxicity : Acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
- Bioavailability : Compare intravenous vs. oral administration to calculate F% (absolute bioavailability) .
Q. How should researchers address contradictions in biological activity data across different experimental setups?
- Methodological Answer :
- Reproducibility checks : Repeat assays with standardized protocols (e.g., fixed cell lines, serum-free media) .
- Orthogonal assays : Validate enzyme inhibition results using both fluorogenic (e.g., AMC substrates) and radiometric methods .
- Purity verification : Confirm compound integrity via HPLC (>98% purity) to exclude degradation artifacts .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
